molecular formula C13H15N3O B13223727 (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine

(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine

Katalognummer: B13223727
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: OWAHJAFDTMVXCV-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine is a chiral compound featuring an oxolane ring substituted with a phenyl-imidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced via condensation reactions involving aldehydes and amines.

    Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions can be used to modify the imidazole ring, potentially converting it to an imidazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxirane Derivatives: Formed from oxidation of the oxolane ring.

    Imidazoline Derivatives: Formed from reduction of the imidazole ring.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its imidazole moiety.

    Receptor Binding: It can interact with biological receptors, potentially modulating their activity.

Medicine

    Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: It may exhibit antimicrobial properties due to the presence of the imidazole ring.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Sensors: It can be incorporated into sensors for the detection of various analytes.

Wirkmechanismus

The mechanism of action of (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine: Unique due to its specific substitution pattern and chiral centers.

    (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-ol: Similar structure but with a hydroxyl group instead of an amine.

    (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H15N3O

Molekulargewicht

229.28 g/mol

IUPAC-Name

(2S,3S)-2-(1-phenylimidazol-2-yl)oxolan-3-amine

InChI

InChI=1S/C13H15N3O/c14-11-6-9-17-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,9,14H2/t11-,12-/m0/s1

InChI-Schlüssel

OWAHJAFDTMVXCV-RYUDHWBXSA-N

Isomerische SMILES

C1CO[C@@H]([C@H]1N)C2=NC=CN2C3=CC=CC=C3

Kanonische SMILES

C1COC(C1N)C2=NC=CN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.